Zinc nonafluorobutanesulphonate

Overview

Description

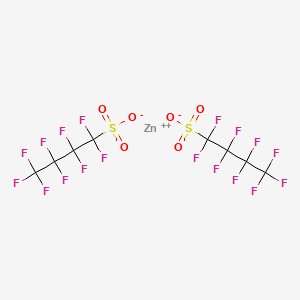

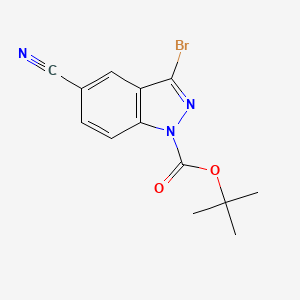

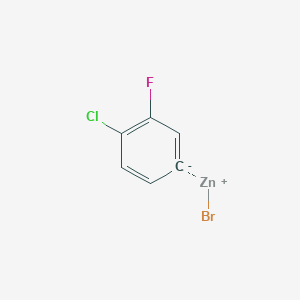

Zinc nonafluorobutanesulphonate, also known as Zinc nonaflate, is a chemical compound with the molecular formula C8F18O6S2Zn and a molecular weight of 663.57 .

Molecular Structure Analysis

The molecular structure of Zinc nonafluorobutanesulphonate consists of Zinc (Zn) atoms bonded with Carbon ©, Fluorine (F), Oxygen (O), and Sulfur (S) atoms . The exact structure can be represented by the SMILES string: C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] .Chemical Reactions Analysis

While specific chemical reactions involving Zinc nonafluorobutanesulphonate are not available, Zinc ions are known to participate in various reactions. For instance, they can react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, and with sodium hydroxide to precipitate zinc (II) hydroxide .Scientific Research Applications

Photocatalysis and Environmental Remediation

Zinc nonafluorobutanesulphonate has gained attention for its eco-friendly synthesis using plant extracts. These zinc oxide nanoparticles (ZnO-NPs) exhibit remarkable photocatalytic properties. Here’s how they contribute to environmental remediation:

- Wastewater Treatment : ZnO-NPs can effectively degrade organic pollutants in wastewater. They generate hydroxide radicals (OH°) and superoxide radicals (O2−°), leading to the degradation of dyes (e.g., methylene blue, methyl orange, rhodamine B) by promoting oxidation and reduction reactions .

Plant Stress Management

ZnO-NPs play a vital role in alleviating stress in plants. Their capacity to mitigate both biotic and abiotic stressors makes them valuable:

- Abiotic Stress : They counteract adverse environmental conditions (e.g., drought, salinity, extreme temperatures) by enhancing plant resilience .

Gas Sensors and Nanoelectronics

ZnO-NPs are used in gas sensors for detecting volatile organic compounds (VOCs) and as building blocks in nanoelectronic devices.

Safety and Hazards

Future Directions

Zinc-based compounds have been extensively researched for their potential in various fields. For instance, Zinc-based metal-organic frameworks (MOFs) have shown promise in targeted drug delivery and biomedical applications . Moreover, Zinc oxide-based antimicrobial coatings are being explored for their potential in biomedical applications . These developments suggest that Zinc nonafluorobutanesulphonate could also have potential future applications in similar areas.

Mechanism of Action

Target of Action

Zinc nonafluorobutanesulphonate, as a zinc compound, primarily targets zinc-dependent proteins . These proteins include enzymes and transcription factors that play crucial roles in various biological processes . Zinc is also known to interact with zinc finger proteins (ZFPs) , which are involved in transcription, protein degradation, DNA repair, and cell migration .

Mode of Action

Zinc nonafluorobutanesulphonate interacts with its targets by providing the necessary zinc ions. Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic ion, zinc is an essential part of many enzymes, facilitating various biochemical reactions. In its structural role, zinc maintains the correct conformation of proteins, enabling them to recognize specific DNA, RNA, and protein sequences . As a regulatory ion, zinc controls intercellular communication and intracellular events .

Biochemical Pathways

Zinc nonafluorobutanesulphonate affects numerous biochemical pathways due to the widespread role of zinc in the body. It is involved in cell cycle progression , immune functions , meiosis , and many other physiological procedures . Zinc is also critical for maintaining cellular homeostasis . Disruption of zinc homeostasis often coincides with disease progression .

Pharmacokinetics

The pharmacokinetics of zinc nonafluorobutanesulphonate would be similar to other zinc compounds. Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of zinc nonafluorobutanesulphonate’s action are diverse due to the broad roles of zinc. For instance, zinc is known to act as an immune modulator, playing an important role in antiviral immunity . It also has anti-inflammatory and antioxidant properties . In the context of respiratory tract infections, zinc supplementation has been shown to reduce symptom duration and severity .

Action Environment

The action of zinc nonafluorobutanesulphonate can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the massive use of zinc nanosized products could potentially pose environmental hazards as they are eventually released into the ecosystem . The alkaline environment can also influence the action of zinc compounds .

properties

IUPAC Name |

zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUICSBDARJXPJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18O6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694203 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc nonafluorobutanesulphonate | |

CAS RN |

502457-69-4 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)